dBET23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

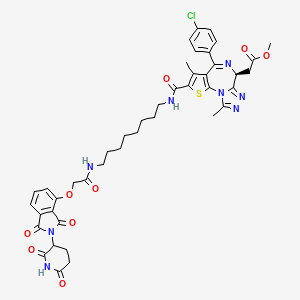

IUPAC Name |

methyl 2-[(9S)-7-(4-chlorophenyl)-4-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octylcarbamoyl]-5,13-dimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H45ClN8O9S/c1-23-34-36(25-13-15-26(44)16-14-25)47-28(21-33(55)60-3)38-50-49-24(2)51(38)43(34)62-37(23)40(57)46-20-9-7-5-4-6-8-19-45-32(54)22-61-30-12-10-11-27-35(30)42(59)52(41(27)58)29-17-18-31(53)48-39(29)56/h10-16,28-29H,4-9,17-22H2,1-3H3,(H,45,54)(H,46,57)(H,48,53,56)/t28-,29?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHIUFZFPMILIG-XLTVJXRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC)C4=CC=C(C=C4)Cl)C(=O)NCCCCCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H45ClN8O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

885.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

dBET23: A Technical Guide to a Selective BRD4 Degrader in Epigenetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of epigenetic research and targeted cancer therapy, the development of selective protein degraders has opened new avenues for therapeutic intervention. Among these, dBET23 has emerged as a potent and selective degrader of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader protein. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating gene expression through the targeted degradation of BRD4. We will delve into the quantitative aspects of its activity, detailed experimental protocols for its characterization, and visualizations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule known as a Proteolysis-Targeting Chimera (PROTAC). Its structure consists of three key components: a ligand that binds to the target protein (BRD4), a ligand for an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a linker connecting the two.[1]

The mechanism of action of this compound involves the formation of a ternary complex between BRD4, this compound, and the CRBN E3 ligase.[2] This proximity, induced by this compound, facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4. The polyubiquitinated BRD4 is then recognized and targeted for degradation by the 26S proteasome, leading to a reduction in cellular BRD4 levels.[3]

The selectivity of this compound for BRD4 is a critical aspect of its function. It has been shown to preferentially induce the degradation of the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2).[4] This selectivity is conferred by the specific interactions within the ternary complex, which have been elucidated through structural studies.[1]

Quantitative Data on this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cellular assays. The half-maximal degradation concentration (DC50) is a key metric used to evaluate the efficacy of a PROTAC.

| Compound | Target | Assay System | DC50 / 5h | Reference |

| This compound | BRD4 BD1 | Cellular Reporter Assay | ~ 50 nM | |

| This compound | BRD4 BD2 | Cellular Reporter Assay | > 1 µM | |

| dBET6 | BRD4 BD1 | Cellular Reporter Assay | ~ 10 nM | |

| dBET70 | BRD4 BD1 | Cellular Reporter Assay | ~ 5 nM | |

| dBET1 | BRD4 BD1 | Cellular Reporter Assay | ~ 500 nM | |

| dBET57 | BRD4 BD1 | Cellular Reporter Assay | ~ 500 nM |

The Role of this compound in Epigenetics: Targeting Super-Enhancers

BRD4 is a crucial "reader" of the epigenetic code, recognizing and binding to acetylated lysine residues on histone tails. This interaction is particularly important at super-enhancers, which are large clusters of regulatory elements that drive the expression of key cell identity and oncogenes. BRD4 plays a pivotal role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to these super-enhancers, leading to robust gene expression.

A primary downstream target of BRD4-mediated transcription at super-enhancers is the proto-oncogene c-MYC. Overexpression of c-MYC is a hallmark of many cancers. By inducing the degradation of BRD4, this compound effectively disrupts the transcriptional activation of c-MYC and other oncogenes, leading to anti-proliferative effects in cancer cells.

Signaling Pathway

Caption: Signaling pathway of BRD4 and its inhibition by this compound.

Experimental Protocols

Western Blotting for BRD4 Degradation

This protocol details the steps to assess the degradation of BRD4 in cultured cells following treatment with this compound.

Materials:

-

Cell line of interest (e.g., MV4-11, a human leukemia cell line)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 5 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against BRD4 and a loading control overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an ECL reagent and an imaging system.

-

Analysis: Quantify the band intensities and normalize the BRD4 signal to the loading control to determine the extent of degradation.

Flow Cytometry for Cellular Degradation Analysis

This protocol describes a quantitative method to measure the degradation of a fluorescently tagged BRD4 in living cells.

Materials:

-

Cells stably expressing a BRD4-EGFP fusion protein and a control fluorescent protein (e.g., mCherry)

-

This compound

-

DMSO

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat the reporter cells with increasing concentrations of this compound for a defined period (e.g., 5 hours).

-

Cell Harvesting: Harvest the cells and wash them with PBS.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring both EGFP and mCherry fluorescence.

-

Data Analysis: The ratio of EGFP to mCherry fluorescence is calculated for each cell. A decrease in this ratio indicates specific degradation of the BRD4-EGFP fusion protein. The DC50 value can be calculated by plotting the EGFP/mCherry ratio against the concentration of this compound.

Experimental Workflows

Workflow for Assessing this compound Activity

Caption: A typical experimental workflow to characterize this compound.

Conclusion

This compound represents a powerful chemical probe and a potential therapeutic agent for diseases driven by BRD4, particularly cancers. Its ability to selectively induce the degradation of BRD4 through the ubiquitin-proteasome system provides a distinct advantage over traditional small-molecule inhibitors. This technical guide has provided a comprehensive overview of this compound, from its fundamental mechanism of action and quantitative activity to detailed experimental protocols and visual representations of its biological context. For researchers and drug development professionals, a thorough understanding of these aspects is crucial for effectively utilizing this compound in preclinical studies and for the rational design of next-generation protein degraders. The continued investigation into molecules like this compound will undoubtedly advance our understanding of epigenetic regulation and pave the way for novel therapeutic strategies.

References

- 1. The converging roles of BRD4 and gene transcription in pluripotency and oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

The Technical Core of dBET23: A Guide to its Transcriptional Impact and Experimental Analysis

For Immediate Distribution

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of dBET23, a potent and selective Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a primary focus on BRD4. By hijacking the cell's natural protein disposal machinery, this compound offers a catalytic approach to target key drivers of oncogenesis, making it a molecule of significant interest in cancer research and therapeutic development.

This document details the mechanism of action of this compound, its profound effects on gene transcription, quantitative data from key experiments, and the detailed protocols required to study its activity.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional small molecule, comprising a ligand for BET bromodomains (derived from the inhibitor JQ1) and a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected by a chemical linker.[1][] Its mechanism is not to inhibit, but to induce the degradation of its target protein.[3][4][5]

The process unfolds in a series of steps:

-

Ternary Complex Formation: this compound simultaneously binds to the bromodomain of a BET protein (primarily BRD4) and to CRBN, a substrate receptor for the CRL4-CRBN E3 ubiquitin ligase complex. This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the target protein (BRD4).

-

Proteasomal Degradation: The poly-ubiquitinated BRD4 is now recognized by the 26S proteasome, the cell's primary machinery for degrading unwanted proteins. The proteasome unfolds and degrades BRD4 into small peptides.

-

Catalytic Cycle: After inducing degradation, this compound is released and can bind to another BRD4 protein, initiating a new cycle of degradation. This catalytic nature allows substoichiometric amounts of the degrader to have a profound and sustained biological effect.

Effect on Gene Transcription

BET proteins, and BRD4 in particular, are crucial epigenetic readers that regulate gene expression. BRD4 binds to acetylated lysine residues on histones, often at regulatory regions like promoters and enhancers. It plays a pivotal role in recruiting the transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to initiate and elongate transcription.

A key aspect of BRD4's function is its association with super-enhancers , which are large clusters of enhancers that drive high-level expression of genes essential for cell identity and, in cancer, oncogenes. The oncogene MYC is a canonical target of BRD4 and is frequently regulated by super-enhancers in various cancers.

By degrading BRD4, this compound effectively dismantles this transcriptional scaffolding. The primary consequences for gene transcription are:

-

Suppression of Super-Enhancer-Driven Genes: The loss of BRD4 from super-enhancers leads to a rapid and robust downregulation of associated oncogenes.

-

Downregulation of MYC: Treatment with BET degraders like this compound causes a significant decrease in MYC mRNA and protein levels. This is a critical downstream effect, as MYC is a master regulator of cell proliferation, metabolism, and apoptosis.

-

Genome-Wide Transcriptional Reprogramming: While the most dramatic effects are seen at super-enhancer-driven genes, the degradation of a global transcriptional co-activator like BRD4 leads to widespread, though often more subtle, changes in the cellular transcriptome.

Quantitative Data Presentation

The efficacy of this compound has been quantified through various biochemical and cellular assays. The tables below summarize key findings.

Table 1: Degradation Potency of this compound

| Target Domain | Assay Type | Metric | Value | Reference |

| BRD4 BD1 | Cellular Degradation | DC50/5h | ~50 nM | |

| BRD4 BD2 | Cellular Degradation | DC50/5h | >1 µM |

-

DC50/5h : Concentration required to achieve 50% of maximal protein degradation after 5 hours of treatment. The data demonstrates this compound's potent degradation activity and its selectivity for the first bromodomain (BD1) of BRD4 over the second (BD2).

Table 2: Effect of BET Degrader (Compound 23*) on Cell Viability and Protein Levels

| Cell Line | Cancer Type | Metric | Value | Treatment Time | Reference |

| RS4;11 | Acute Leukemia | IC50 | 51 pM | 24h | |

| MOLM-13 | Acute Leukemia | IC50 | 2.3 nM | 24h | |

| RS4;11 | Acute Leukemia | BRD4 Degradation | 0.03 nM | 24h | |

| RS4;11 | Acute Leukemia | c-Myc Reduction | 3 nM | 24h |

-

Data from compound 23, a highly potent CRBN-based BET degrader similar in class to this compound, demonstrating the picomolar to low nanomolar efficacy of this molecular class.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments.

Western Blot for Protein Degradation

This protocol quantifies the reduction in target protein levels following this compound treatment.

-

Cell Culture and Treatment: Plate cells (e.g., RS4;11, MOLM-13) at an appropriate density. The next day, treat with a dose-response curve of this compound (e.g., 0.01 nM to 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 3, 5, or 24 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-CRBN) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an enhanced chemiluminescence (ECL) substrate.

RNA-Sequencing (RNA-Seq) for Transcriptome Analysis

This protocol is for analyzing global changes in gene expression.

References

- 1. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Proteolysis-Targeting Chimera (PROTAC): Is the Technology Looking at the Treatment of Brain Tumors? [frontiersin.org]

- 5. Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Blueprint of dBET23-Induced Protein Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural and molecular basis underlying the targeted protein degradation of BRD4 induced by the PROTAC (Proteolysis Targeting Chimera) dBET23. By recruiting the E3 ubiquitin ligase Cereblon (CRBN), this compound facilitates the ubiquitination and subsequent proteasomal degradation of the BET (Bromodomain and Extra-Terminal) family protein BRD4, a key regulator of gene expression implicated in various cancers. This document details the critical protein-protein and protein-ligand interactions, presents key quantitative data, outlines detailed experimental protocols, and provides visual representations of the underlying mechanisms.

The Ternary Complex: A Structural Perspective

The cornerstone of this compound's mechanism of action is the formation of a stable ternary complex comprising this compound, the first bromodomain of BRD4 (BRD4(BD1)), and the DDB1-CRBN E3 ubiquitin ligase complex. The crystal structure of this complex (PDB ID: 6BN7) reveals the intricate network of interactions that drive its formation and subsequent biological activity[1].

This compound acts as a molecular bridge, with its JQ1 moiety binding to the acetyl-lysine binding pocket of BRD4(BD1) and its thalidomide-like moiety occupying the canonical binding site on CRBN[1][2][3]. The linker connecting these two warheads plays a crucial role in orienting the two proteins, facilitating favorable protein-protein interactions between BRD4(BD1) and CRBN. Notably, the interface between BRD4(BD1) and CRBN is characterized by a degree of plasticity, meaning the precise contacts can vary depending on the specific PROTAC linker, contributing to the selectivity of degradation[1]. In the this compound-mediated complex, interactions are observed between the αC helix and the ZA loop of BRD4(BD1) and the N-terminal domain of CRBN.

Quantitative Insights into this compound Activity

The efficacy of this compound is underpinned by its ability to potently induce the degradation of BRD4. This is quantified by various biophysical and cellular parameters, which are summarized in the tables below.

| Parameter | Value | Protein/Cell Line | Method | Reference |

| DC50 | ~50 nM (at 5 hours) | BRD4(BD1)-EGFP | Cellular Assay | |

| Cooperativity (α) | Negative (α < 1) | BRD4(BD1)/CRBN | Not specified | |

| PDB ID | 6BN7 | DDB1-CRBN-BRD4(BD1) | X-ray Crystallography |

Note: Specific Kd values for binary interactions and a precise alpha value for this compound were not explicitly found in the searched literature. The negative cooperativity is inferred from studies on similar CRBN-recruiting BET degraders.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the structural and functional aspects of this compound-induced degradation.

Protein Expression and Purification for Crystallography

Objective: To produce high-purity DDB1-CRBN and BRD4(BD1) proteins for structural studies.

Protocol:

-

Constructs:

-

Human DDB1 (residues 1-1140) and human CRBN (residues 40-442) are co-expressed. A common strategy is to use a construct where a portion of DDB1 is deleted to improve complex stability and crystallization propensity.

-

Human BRD4 bromodomain 1 (BRD4(BD1), residues 42-168) is expressed as a separate construct.

-

-

Expression System: Baculovirus-infected insect cells (e.g., Spodoptera frugiperda Sf9 or Trichoplusia ni Tni) are a common choice for expressing large protein complexes like DDB1-CRBN. E. coli (e.g., BL21(DE3) strain) is typically used for expressing smaller domains like BRD4(BD1).

-

Purification of DDB1-CRBN:

-

Cells are harvested and lysed.

-

The complex is purified using a series of chromatography steps, which may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity and homogeneity.

-

-

Purification of BRD4(BD1):

-

E. coli cells expressing BRD4(BD1) are lysed.

-

The protein is purified using affinity chromatography (e.g., GST-tag or His-tag based), followed by tag removal with a specific protease (e.g., TEV or PreScission protease) and a final size-exclusion chromatography step.

-

-

Quality Control: Purified proteins are analyzed by SDS-PAGE to assess purity and by techniques like dynamic light scattering or analytical size-exclusion chromatography to confirm monodispersity.

X-ray Crystallography of the Ternary Complex

Objective: To determine the three-dimensional structure of the DDB1-CRBN-dBET23-BRD4(BD1) complex.

Protocol:

-

Complex Formation: Purified DDB1-CRBN and BRD4(BD1) are mixed in a slight molar excess of BRD4(BD1) in the presence of this compound (typically dissolved in DMSO). The mixture is incubated to allow for stable ternary complex formation.

-

Crystallization: The ternary complex is concentrated and subjected to sparse-matrix crystallization screening using various commercially available screens and crystallization conditions (e.g., different pH, precipitants, and additives). Hanging-drop or sitting-drop vapor diffusion methods are commonly employed.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved by molecular replacement using known structures of DDB1-CRBN and BRD4 as search models. The model is then refined against the diffraction data, and the this compound molecule is built into the electron density map.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

Objective: To quantify the formation of the BRD4(BD1)-dBET23-CRBN ternary complex in a solution-based assay.

Protocol:

-

Reagents:

-

GST-tagged BRD4(BD1)

-

His-tagged CRBN/DDB1 complex

-

Terbium (Tb)-conjugated anti-GST antibody (donor fluorophore)

-

Alexa Fluor 488 (AF488)-conjugated anti-His antibody (acceptor fluorophore)

-

This compound serially diluted in an appropriate buffer (e.g., PBS with 0.1% BSA).

-

-

Assay Procedure:

-

In a 384-well plate, add GST-BRD4(BD1) and Tb-anti-GST antibody and incubate to allow for their association.

-

Add serially diluted this compound to the wells.

-

Add His-CRBN/DDB1 and AF488-anti-His antibody to initiate the ternary complex formation.

-

Incubate the plate in the dark for a defined period (e.g., 1-3 hours) to reach equilibrium.

-

-

Data Acquisition: The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The reader excites the terbium donor and measures the emission from both the donor (at ~490 nm) and the acceptor (at ~520 nm) after a time delay.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. A bell-shaped dose-response curve is typically observed, where the signal increases with this compound concentration as the ternary complex forms and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes that prevent ternary complex formation).

Cellular BRD4 Degradation Assay

Objective: To measure the dose-dependent degradation of BRD4 induced by this compound in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HEK293T or a cancer cell line expressing high levels of BRD4) in appropriate media.

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (and appropriate vehicle controls, e.g., DMSO) for a specific duration (e.g., 5 hours).

-

-

Cell Lysis:

-

After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis:

-

Normalize the protein concentrations and prepare lysates for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody specific for BRD4.

-

Probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin).

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for BRD4 and the loading control using image analysis software.

-

Normalize the BRD4 band intensity to the corresponding loading control.

-

Plot the normalized BRD4 levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the DC50 value.

-

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: The signaling pathway of this compound-induced BRD4 degradation.

Caption: Key experimental workflows for characterizing this compound.

Conclusion

The structural and mechanistic understanding of this compound-induced BRD4 degradation provides a robust framework for the rational design of next-generation PROTACs. The plasticity of the ternary complex interface highlights opportunities for engineering selectivity among highly homologous protein targets. The experimental protocols detailed herein offer a guide for researchers to rigorously characterize the binding, formation, and cellular activity of PROTACs, ultimately accelerating the development of this promising therapeutic modality.

References

The Selective Degradation of BRD4 Bromodomain 1 by dBET23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical targets in oncology and inflammation due to their role as epigenetic readers that regulate gene transcription. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins rather than merely inhibiting them. dBET23 is a potent and selective PROTAC designed to degrade BRD4 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] A key feature of this compound is its pronounced selectivity for the first bromodomain (BD1) of BRD4 over its highly homologous second bromodomain (BD2).[3] This technical guide provides an in-depth analysis of this compound's selectivity for BRD4 BD1, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound is a heterobifunctional molecule comprising a ligand for the BRD4 bromodomains (derived from the pan-BET inhibitor JQ1) and a ligand for the E3 ubiquitin ligase CRBN (derived from thalidomide), connected by a flexible linker.[3] Its mechanism of action involves the formation of a ternary complex between BRD4, this compound, and CRBN. This proximity induces the ubiquitination of BRD4 by the E3 ligase machinery, marking it for degradation by the 26S proteasome.[2] The selectivity of this compound for BRD4 BD1 arises from specific protein-protein interactions within this ternary complex that are more favorable for BD1 than for BD2.

Quantitative Assessment of Selectivity

The selectivity of this compound for BRD4 BD1 over BD2 has been quantified through various biochemical and cellular assays. The half-maximal degradation concentration (DC50) and cooperativity of ternary complex formation are key parameters.

| Compound | Target Bromodomain | DC50/5h (nM) | Cooperativity (αapp) | Reference |

| This compound | BRD4 BD1 | ~50 | 0.4 | |

| This compound | BRD4 BD2 | >1000 (>1 µM) | <0.1 | |

| dBET57 | BRD4 BD1 | ~500 | 0.8 | |

| dBET57 | BRD4 BD2 | Inactive | <0.1 | |

| dBET6 | BRD4 BD1 | ~10 | ~1 | |

| dBET6 | BRD4 BD2 | ~50 | Not specified | |

| dBET70 | BRD4 BD1 | ~5 | Not specified | |

| dBET70 | BRD4 BD2 | ~5 | Not specified |

Note: DC50/5h refers to the concentration required for 50% degradation after 5 hours of treatment. Cooperativity (αapp) is a measure of the relative affinity of the degrader for the E3 ligase in the presence versus absence of the target protein; αapp > 1 indicates positive cooperativity, αapp < 1 indicates negative cooperativity, and αapp ≈ 1 indicates no cooperativity.

Structural Basis of Selectivity

The crystal structure of the DDB1-CRBN-dBET23-BRD4(BD1) complex reveals the molecular basis for selectivity. The interactions between BRD4 BD1 and CRBN are plastic, meaning they are not pre-formed but are induced by the binding of this compound. Key contacts are formed between the αC helix and the ZA loop of BRD4 BD1 and the N-terminal domain of CRBN. The amino acid sequence differences between BRD4 BD1 and BD2 in these regions lead to a less favorable interaction for BRD4 BD2 within the ternary complex, thus conferring selectivity.

References

The Therapeutic Potential of dBET23 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative therapeutic modality in oncology. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, offering the ability to eliminate pathogenic proteins rather than merely inhibiting them. dBET23 is a potent and selective heterobifunctional PROTAC designed to induce the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of numerous cancers. This technical guide provides an in-depth exploration of the therapeutic potential of this compound, detailing its mechanism of action, preclinical efficacy in various cancer models, and comprehensive experimental protocols for its investigation.

Introduction to this compound and Targeted Protein Degradation

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical regulators of gene expression, playing a pivotal role in the transcription of key oncogenes such as c-Myc.[1][2] Dysregulation of BRD4 activity is a hallmark of many malignancies, making it a prime target for therapeutic intervention.

PROTACs represent a novel therapeutic strategy that harnesses the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[3] These chimeric molecules consist of two distinct ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

This compound is a highly effective and selective PROTAC that recruits the E3 ligase Cereblon (CRBN) to degrade BRD4.[4] It is composed of a JQ1 derivative that binds to the bromodomains of BRD4 and a thalidomide analog that binds to CRBN, connected by a flexible linker.[2] This targeted degradation of BRD4 offers a more profound and sustained suppression of its downstream signaling pathways compared to traditional small-molecule inhibitors.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the formation of a ternary complex between BRD4, this compound, and the CRBN E3 ligase complex. This process can be broken down into the following key steps:

-

Binding to BRD4 and CRBN: The JQ1 moiety of this compound binds to the acetyl-lysine binding pocket of the bromodomains of BRD4, while the thalidomide-like moiety binds to CRBN.

-

Ternary Complex Formation: The linker connecting the two ligands facilitates the formation of a stable ternary complex, bringing BRD4 into close proximity with the CRBN E3 ligase machinery.

-

Ubiquitination of BRD4: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of BRD4.

-

Proteasomal Degradation: The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.

This catalytic process allows a single molecule of this compound to induce the degradation of multiple BRD4 molecules, leading to potent and sustained target suppression.

Preclinical Efficacy of this compound

The therapeutic potential of this compound has been evaluated in a range of preclinical cancer models, demonstrating its potent anti-tumor activity.

In Vitro Efficacy

This compound exhibits potent and selective degradation of BRD4 in various cancer cell lines.

| Parameter | Value | Reference |

| DC50 for BRD4BD1 Degradation (5h) | ~50 nM |

Note: Further IC50 data for this compound across a broader range of cancer cell lines is an area of ongoing research.

In Vivo Efficacy

In vivo studies using xenograft models have confirmed the anti-tumor activity of this compound.

| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |

| Acute Lymphoblastic Leukemia (ALL) | RS4;11 Xenograft | 5 mg/kg, intravenous, every other day for 3 weeks | >90% tumor regression | |

| Castration-Resistant Prostate Cancer (CRPC) | VCaP Xenograft | 5 mg/kg | Significant tumor growth inhibition |

Tumor Growth Inhibition in RS4;11 Xenograft Model

| Time Point | Vehicle Control (Tumor Volume) | This compound (Tumor Volume) |

| Day 0 | Baseline | Baseline |

| Day 7 | Increased | Slight Decrease |

| Day 14 | Significant Increase | Moderate Decrease |

| Day 21 | Substantial Increase | >90% Regression |

| Data is illustrative based on the reported >90% regression. |

Tumor Growth Inhibition in VCaP Xenograft Model

| Time Point | Vehicle Control (Tumor Volume) | This compound (Tumor Volume) |

| Day 0 | Baseline | Baseline |

| Day 10 | Increased | Stable |

| Day 20 | Significant Increase | Slight Decrease |

| Day 30 | Substantial Increase | Significant Decrease |

| Data is illustrative based on the reported significant tumor growth inhibition. |

Downstream Signaling Pathways Affected by this compound

The degradation of BRD4 by this compound leads to the downregulation of key oncogenic signaling pathways.

The BRD4-c-Myc Axis

BRD4 is a critical co-activator of c-Myc transcription. By binding to acetylated histones at the c-Myc promoter and enhancer regions, BRD4 recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate transcriptional elongation. The degradation of BRD4 by this compound disrupts this process, leading to a rapid and sustained downregulation of c-Myc protein levels. This is a key mechanism underlying the anti-proliferative and pro-apoptotic effects of this compound in many cancers.

Other BRD4-Regulated Pathways

Beyond c-Myc, BRD4 regulates a broad network of genes involved in cell cycle progression, apoptosis, and inflammation. For instance, BRD4 has been shown to regulate the Jagged1/Notch1 signaling pathway, which is critical for the dissemination of triple-negative breast cancer. Degradation of BRD4 can therefore have pleiotropic anti-cancer effects by modulating multiple oncogenic pathways.

References

The Discovery and Initial Characterization of dBET23: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This technical guide provides an in-depth overview of the initial studies and discovery of dBET23, a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family protein BRD4. This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate target proteins. This document details the mechanism of action, key quantitative data from initial studies, and the experimental protocols used to characterize this compound. The information is primarily derived from the seminal work published by Nowak, R.P., et al. in Nature Chemical Biology in 2018, which laid the foundation for our understanding of this compound.[1]

Discovery and Development

This compound was developed at the Dana-Farber Cancer Institute as part of a research effort to create more selective and effective BET protein degraders.[1] The design of this compound is based on the PROTAC concept, which involves linking a ligand for a target protein to a ligand for an E3 ubiquitin ligase. In the case of this compound, the JQ1 analog serves as the warhead that binds to the bromodomains of BRD4, while a thalidomide analog recruits the E3 ligase Cereblon (CRBN).[1][2] These two moieties are connected by a flexible linker. The formation of a ternary complex between BRD4, this compound, and CRBN leads to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of action of this compound involves the formation of a ternary complex, leading to the targeted degradation of BRD4. This process is illustrated in the signaling pathway diagram below.

Quantitative Data

The initial characterization of this compound yielded critical quantitative data regarding its efficacy and selectivity. This data is summarized in the tables below.

Table 1: Degradation Potency of this compound

| Parameter | Value | Cell Line | Notes |

| DC50/5h for BRD4BD1 | ~50 nM | Not specified | DC50 is the concentration for 50% degradation after 5 hours.[2] |

| DC50/5h for BRD4BD2 | >1 μM | Not specified | Demonstrates selectivity for the first bromodomain (BD1) over the second (BD2). |

Table 2: Ternary Complex Formation and Cooperativity

| Compound | Target Bromodomain | Apparent Cooperativity (αapp) | Notes |

| This compound | BRD4BD1 | 0.4 | Negative cooperativity, but still forms a complex. |

| This compound | BRD4BD2 | < 0.1 | Very weak complex formation, indicating selectivity for BRD4BD1. |

Note: Cooperativity (α) is a measure of the change in affinity for one protein when the other is already bound to the PROTAC. α > 1 indicates positive cooperativity, α = 1 indicates no cooperativity, and α < 1 indicates negative cooperativity.

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of this compound are provided below.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This assay was used to measure the formation of the BRD4-dBET23-CRBN ternary complex in a biochemical setting.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the donor-labeled antibody (e.g., anti-His-Terbium) and the acceptor-labeled streptavidin (e.g., Streptavidin-d2).

-

Prepare purified, tagged proteins: His-tagged DDB1ΔB-CRBN and biotinylated BRD4 bromodomain (BD1 or BD2).

-

Prepare a serial dilution of this compound in an appropriate assay buffer.

-

-

Assay Plate Preparation:

-

In a 384-well plate, add the assay buffer.

-

Add the His-tagged DDB1ΔB-CRBN and the anti-His-Terbium antibody.

-

Add the biotinylated BRD4 bromodomain and Streptavidin-d2.

-

Add the serially diluted this compound to the respective wells.

-

-

Incubation:

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

-

Data Acquisition:

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (for Terbium) and 520 nm (for the acceptor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).

-

Plot the TR-FRET ratio against the concentration of this compound to determine the EC50 for ternary complex formation.

-

Competitive Binding Assay

This assay was performed to determine the binding affinity and cooperativity of this compound in the presence of BRD4 bromodomains.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of purified DDB1ΔB-CRBN.

-

Prepare a stock solution of a fluorescently labeled thalidomide analog (e.g., lenalidomide-Atto565).

-

Prepare a serial dilution of the competitor, this compound.

-

Prepare solutions of purified BRD4BD1 and BRD4BD2.

-

-

Assay Procedure:

-

In a suitable microplate, combine DDB1ΔB-CRBN and the fluorescent thalidomide analog to form a binary complex.

-

To this complex, add increasing concentrations of this compound.

-

In parallel experiments, add a fixed concentration of either BRD4BD1, BRD4BD2, or an equivalent volume of buffer.

-

-

Incubation:

-

Incubate the plate at room temperature to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization or intensity of the fluorescent thalidomide analog. As this compound displaces the fluorescent probe, the signal will change.

-

-

Data Analysis:

-

Plot the change in fluorescence against the concentration of this compound to generate a competition curve.

-

Determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe.

-

The shift in the IC50 value in the presence of BRD4 bromodomains is used to calculate the cooperativity factor (α).

-

Cellular Degradation Assay (Flow Cytometry)

This method was used to quantify the degradation of BRD4 bromodomains in living cells.

Protocol:

-

Cell Line Generation:

-

Generate a stable cell line that co-expresses a fusion protein of the target bromodomain (e.g., BRD4BD1) with a fluorescent reporter (e.g., EGFP) and a stable fluorescent protein as an internal control (e.g., mCherry).

-

-

Cell Treatment:

-

Plate the cells in a multi-well format.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 5 hours).

-

-

Sample Preparation:

-

After treatment, harvest the cells by trypsinization.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

-

Flow Cytometry Analysis:

-

Analyze the cells on a flow cytometer, measuring the fluorescence intensity of both EGFP and mCherry for a large population of cells.

-

-

Data Analysis:

-

For each cell, calculate the ratio of EGFP fluorescence to mCherry fluorescence.

-

Plot the median EGFP/mCherry ratio against the concentration of this compound to determine the DC50 (the concentration at which 50% of the fusion protein is degraded).

-

BRD4 Signaling Pathways

BRD4 is a key epigenetic reader that plays a critical role in the regulation of gene transcription. It is often found at super-enhancers and promoters, where it recruits the positive transcription elongation factor b (P-TEFb) to promote the transcription of key oncogenes such as c-MYC and genes involved in the NF-κB signaling pathway. By degrading BRD4, this compound effectively downregulates these critical cancer-driving pathways.

Conclusion

The initial studies of this compound established it as a potent and selective degrader of BRD4, particularly effective against its first bromodomain. The comprehensive characterization through biochemical and cellular assays provided a strong foundation for its further development as a chemical probe and potential therapeutic agent. The detailed methodologies and quantitative data presented in this guide offer valuable insights for researchers in the field of targeted protein degradation and drug discovery. The crystal structure of the DDB1ΔB-CRBN-dBET23-BRD4BD1 complex, in particular, has been instrumental in understanding the molecular basis of PROTAC-mediated protein degradation and has paved the way for the rational design of next-generation degraders.

References

An In-Depth Technical Guide to dBET23 and its Interaction with the CRBN E3 Ligase

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dBET23, a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4. We delve into the molecular mechanism of action, focusing on the critical interaction between this compound, the Cereblon (CRBN) E3 ubiquitin ligase, and the target protein BRD4. This document summarizes key quantitative data, details essential experimental protocols for studying this compound, and provides visual representations of the underlying biological pathways and experimental workflows.

Introduction to this compound: A Heterobifunctional Degrader

This compound is a chemical probe that exemplifies the therapeutic potential of targeted protein degradation.[1] It is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein.[2] In the case of this compound, it utilizes a derivative of thalidomide to recruit the CRBN E3 ligase and a JQ1 analogue to bind to the bromodomains of BET proteins, primarily BRD4.[1][3] By simultaneously engaging both the E3 ligase and the target protein, this compound facilitates their proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2]

The crystal structure of the ternary complex formed by DDB1-CRBN, this compound, and the first bromodomain of BRD4 (BRD4-BD1) has been solved (PDB ID: 6BN7), providing a detailed molecular understanding of this interaction. This structural insight is invaluable for the rational design and optimization of next-generation degraders.

Quantitative Data Summary

The efficacy and selectivity of this compound are defined by several key quantitative parameters. These metrics are crucial for comparing its activity with other degraders and for understanding its structure-activity relationship.

| Parameter | Value | Target/Condition | Reference |

| DC50 (5h) | ~50 nM | BRD4BD1 protein | |

| DC50 (5h) | >1 µM | BRD4BD2 protein | |

| Apparent Cooperativity (αapp) | 0.4 | BRD4BD1 with CRBN | |

| Apparent Cooperativity (αapp) | < 0.1 | BRD4BD2 with CRBN |

Note: DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. The apparent cooperativity (α) is the ratio of the binary IC50 to the ternary IC50. An α value less than 1 indicates negative cooperativity, meaning the formation of the binary complexes is more favorable than the ternary complex.

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary mechanism of action of this compound involves the formation of a ternary complex between the CRBN E3 ligase, this compound, and the target protein BRD4. This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

References

Methodological & Application

Protocol for Using dBET23 in Cell Culture Experiments

Application Notes

Introduction

dBET23 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, with a pronounced selectivity for BRD4.[1][2] It functions by forming a ternary complex between the target protein (BRD4) and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[1][] This targeted protein degradation offers a powerful approach to modulate the downstream signaling pathways regulated by BRD4, which are often implicated in cancer and other diseases.

Mechanism of Action

This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains and another ligand that recruits the CRBN E3 ligase.[1] By bringing BRD4 and CRBN into close proximity, this compound facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome. This event-driven pharmacology distinguishes it from traditional inhibitors, leading to a rapid and sustained depletion of the target protein.

Key Features:

-

High Potency: Induces degradation of BRD4 at nanomolar concentrations.

-

Selectivity: Shows preferential degradation of BRD4 over other BET family members, BRD2 and BRD3, at specific concentrations.

-

Rapid Action: Promotes rapid degradation of BRD4 within hours of treatment.

-

Sustained Effect: The degradation of BRD4 can lead to a prolonged downstream biological response.

Quantitative Data

The following table summarizes the available quantitative data for this compound and other relevant BET degraders. Note that IC50 (half-maximal inhibitory concentration) and DC50 (half-maximal degradation concentration) values are cell-line dependent.

| Compound | Target(s) | Assay Type | Cell Line/System | Value | Reference |

| This compound | BRD4-BD1 | Degradation (DC50/5h) | Reporter Assay | ~50 nM | |

| This compound | BRD4-BD2 | Degradation (DC50/5h) | Reporter Assay | >1 µM | |

| dBET1 | BET family | Cell Viability (IC50) | Kasumi-1 (AML) | 0.1483 µM | |

| dBET1 | BET family | Cell Viability (IC50) | NB4 (AML) | 0.3357 µM | |

| dBET1 | BET family | Cell Viability (IC50) | THP-1 (AML) | 0.3551 µM | |

| dBET1 | BET family | Cell Viability (IC50) | MV4-11 (AML) | 0.2748 µM | |

| MZ1 | BRD4 | Degradation (DC50) | MV4;11 (AML) | Not specified | |

| ARV-825 | BRD4 | Degradation | H4-APP751 | Effective at 4-2500 nM |

Experimental Protocols

Western Blotting for BRD4 Degradation

Objective: To qualitatively and quantitatively assess the degradation of BRD4 and other BET family proteins, as well as the impact on downstream targets like c-MYC, following this compound treatment.

Materials:

-

Cancer cell line of interest (e.g., MV4;11, HeLa, HEK293T, LS174t)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-BRD2, anti-BRD3, anti-c-MYC, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 1 nM to 1 µM.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

For a positive control for proteasome-mediated degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

-

Treat cells for a desired time course. A typical starting point is 4-6 hours, but can be extended to 24 hours to observe sustained effects.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extracts.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations for all samples.

-

Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis to quantify protein levels relative to the loading control.

-

Cell Viability Assay

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

96-well clear or opaque-walled plates

-

Cell viability reagent (e.g., MTT, or CellTiter-Glo®)

-

Plate reader (absorbance or luminescence)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 0.1 nM to 10 µM.

-

Include a vehicle control (DMSO).

-

Add the compound dilutions to the cells.

-

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (medium only).

-

Normalize the data to the vehicle-treated control cells to determine the percentage of viability.

-

Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Gene Expression Analysis by RT-qPCR

Objective: To measure the changes in the mRNA levels of BRD4 target genes, such as MYC, following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., MYC, P21) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at a concentration known to induce BRD4 degradation (e.g., 100 nM) and a vehicle control.

-

Treat for a suitable time period to observe transcriptional changes, typically between 6 and 24 hours.

-

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA.

-

qPCR:

-

Set up the qPCR reactions with primers for your target and housekeeping genes.

-

Run the qPCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the relative gene expression changes using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle control.

-

Diagrams

Caption: General experimental workflow for cell-based assays with this compound.

Caption: Signaling pathway of this compound-induced BRD4 degradation.

References

Determining the Optimal Concentration of dBET23 for BRD4 Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal concentration of dBET23, a potent and selective Proteolysis Targeting Chimera (PROTAC), for the degradation of the bromodomain and extra-terminal domain (BET) protein BRD4. This compound functions by recruiting BRD4 to the Cereblon (CRBN) E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This targeted degradation of BRD4 offers a powerful approach to modulate the expression of key oncogenes, such as MYC, making it a valuable tool in cancer research and drug development.[3][4] The following sections detail the mechanism of action of this compound, protocols for assessing BRD4 degradation and its downstream effects, and representative data for determining optimal working concentrations.

Introduction to this compound and BRD4 Degradation

BRD4 is an epigenetic reader that plays a critical role in transcriptional regulation by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers.[5] It is a key regulator of oncogenes, including MYC, and its dysregulation is implicated in various cancers. Unlike traditional small molecule inhibitors that only block the bromodomain binding pocket, PROTACs like this compound induce the complete removal of the target protein.

This compound is a heterobifunctional molecule composed of a ligand that binds to the BRD4 bromodomains, a linker, and a ligand that binds to the E3 ubiquitin ligase CRBN. This ternary complex formation (BRD4-dBET23-CRBN) facilitates the transfer of ubiquitin from the E3 ligase to BRD4, marking it for degradation by the 26S proteasome.

The efficacy of a PROTAC is determined by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while the Dmax is the maximum percentage of protein degradation achievable. For this compound, the reported DC50 for BRD4-BD1 degradation is approximately 50 nM after 5 hours of treatment. However, the optimal concentration and treatment time can vary depending on the cell line and experimental conditions.

Data Presentation: this compound-mediated BRD4 Degradation

The following tables summarize representative quantitative data for this compound. It is crucial to determine these parameters empirically for each cell line used in your experiments.

Table 1: Representative Degradation Efficiency of this compound

| Parameter | Value | Notes |

| Target | BRD4 (Bromodomain 1) | This compound shows selectivity for the first bromodomain (BD1) over the second (BD2) of BRD4. |

| E3 Ligase Recruited | Cereblon (CRBN) | The thalidomide-like moiety of this compound binds to CRBN. |

| Reported DC50 (5 hours) | ~50 nM | This value is for the degradation of the BRD4-BD1 protein and can be cell-type dependent. |

| Dmax | >90% | Typically observed at concentrations between 100 nM and 1 µM, but can be influenced by the "hook effect" at higher concentrations. |

Table 2: Concentration-Dependent Degradation of BRD4 by this compound (Hypothetical Data)

| This compound Concentration (nM) | % BRD4 Remaining (24h treatment) |

| 0 (Vehicle) | 100 |

| 1 | 95 |

| 10 | 75 |

| 50 | 48 |

| 100 | 20 |

| 500 | 10 |

| 1000 | 8 |

| 5000 | 15 (Hook Effect) |

Note: This table presents hypothetical data to illustrate a typical concentration-response curve. The "hook effect," a phenomenon where the degradation efficiency decreases at very high concentrations due to the formation of binary complexes (this compound-BRD4 or this compound-CRBN) that cannot form a productive ternary complex, is often observed with PROTACs.

Experimental Protocols

Protocol 1: Determining BRD4 Degradation by Western Blotting

This protocol outlines the steps to assess the concentration- and time-dependent degradation of BRD4 protein levels in cultured cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, K562, MV-4-11)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well or 12-well tissue culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-BRD4, anti-GAPDH, or anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

-

Compound Treatment:

-

Concentration-Response: Prepare serial dilutions of this compound in complete culture medium (e.g., 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration. Replace the medium in each well with the medium containing the respective treatments. Incubate for a fixed time (e.g., 24 hours).

-

Time-Course: Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM). Harvest cells at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis:

-

Wash cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Add Laemmli sample buffer to the lysates and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Repeat the blotting process for the loading control antibody.

-

-

Signal Detection and Analysis:

-

Add chemiluminescent substrate to the membrane and visualize the bands using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the BRD4 band intensity to the loading control.

-

Calculate the percentage of BRD4 remaining relative to the vehicle control.

-

Plot the percentage of remaining BRD4 against the log of the this compound concentration to determine the DC50 and Dmax.

-

Protocol 2: Analysis of MYC mRNA Expression by qPCR

This protocol is for quantifying the mRNA levels of the BRD4 target gene, MYC, following treatment with this compound.

Materials:

-

Treated cell lysates (from Protocol 1 or a parallel experiment)

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MYC and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from cells treated with various concentrations of this compound for a specified time (e.g., 16 hours) using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup:

-

Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for MYC or the housekeeping gene, and cDNA template.

-

Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the Ct values for MYC and the housekeeping gene for each sample.

-

Calculate the ΔCt by subtracting the Ct of the housekeeping gene from the Ct of MYC.

-

Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of each treated sample.

-

Calculate the fold change in MYC expression using the 2-ΔΔCt method.

-

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol measures the effect of BRD4 degradation by this compound on cell viability and proliferation.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom tissue culture plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

-

Visualizations

Caption: Experimental workflow for determining the optimal this compound concentration.

Caption: BRD4 signaling pathway and mechanism of this compound-mediated degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Plasticity in binding confers selectivity in ligand induced protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of dBET23-Mediated Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for performing Western blot analysis to assess protein degradation mediated by dBET23. This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, primarily BRD4, by hijacking the ubiquitin-proteasome system.[1][2] These protocols are designed to guide researchers in accurately quantifying the degradation of target proteins following this compound treatment.

Mechanism of Action of this compound

This compound is a heterobifunctional molecule composed of a ligand that binds to the BET bromodomains (based on the inhibitor JQ1) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][3] By simultaneously binding to both BRD4 and CRBN, this compound facilitates the formation of a ternary complex.[1] This proximity induces the ubiquitination of BRD4 by the E3 ligase machinery, marking it for subsequent degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, leading to a profound and sustained depletion of the target protein.

Signaling Pathway of this compound-Mediated Degradation

Caption: this compound-mediated degradation of BRD4.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Lines: Select appropriate cell lines for your study. HEK293T, RS4;11, MCF7, and MDA-MB-231 cells have been used in previous studies.

-

Cell Seeding: Plate cells at a suitable density to ensure they are in the logarithmic growth phase at the time of treatment.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilutions to the desired final concentrations should be made in the cell culture medium.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for different time points (e.g., 3, 6, 12, 24 hours) to determine the dose-response and time-course of degradation. Include a DMSO-treated vehicle control.

II. Sample Preparation for Western Blot

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate the cell lysates on ice for 30 minutes with periodic vortexing.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

Sample Preparation for Electrophoresis:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

III. Western Blot Protocol

-

SDS-PAGE:

-

Load equal amounts of protein (20-30 µg) from each sample into the wells of a 4-15% Tris-Glycine polyacrylamide gel.

-

Include a pre-stained protein ladder to monitor the migration of proteins.

-

Run the gel at 100-120V until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., BRD4, BRD2, BRD3) and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band.

-

Experimental Workflow

Caption: Step-by-step experimental workflow.

Data Presentation

Quantitative Analysis of BRD4 Degradation